Cas no 532969-63-4 (N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide)

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide is a synthetic organic compound featuring a benzamide core linked to an indole moiety via an ethyl spacer, with a cyclohexylcarbamoylmethylthio substitution at the 3-position of the indole ring. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting biological pathways involving indole-based interactions. The cyclohexyl and benzamide groups enhance lipophilicity, possibly improving membrane permeability, while the thioether linkage offers stability and versatility for further derivatization. Its precise pharmacological profile would depend on specific target engagement, but the compound's modular design allows for tailored modifications to optimize binding affinity and selectivity in drug discovery applications.
N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide structure
532969-63-4 structure
Product Name:N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
CAS No:532969-63-4
MF:C25H29N3O2S
MW:435.581664800644
CID:5835857
PubChem ID:4128566
Update Time:2025-06-11

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-(3-((2-(cyclohexylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide
    • Benzamide, N-[2-[3-[[2-(cyclohexylamino)-2-oxoethyl]thio]-1H-indol-1-yl]ethyl]-
    • 532969-63-4
    • Oprea1_668146
    • AKOS024582801
    • N-[2-[3-[2-(cyclohexylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
    • N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide
    • F0554-0020
    • Inchi: 1S/C25H29N3O2S/c29-24(27-20-11-5-2-6-12-20)18-31-23-17-28(22-14-8-7-13-21(22)23)16-15-26-25(30)19-9-3-1-4-10-19/h1,3-4,7-10,13-14,17,20H,2,5-6,11-12,15-16,18H2,(H,26,30)(H,27,29)
    • InChI Key: PNLGJVRYUOIJIT-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=CC=C2)C(SCC(NC2CCCCC2)=O)=C1)(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 435.19804835g/mol
  • Monoisotopic Mass: 435.19804835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 589
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 88.4Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 739.2±50.0 °C(Predicted)
  • pka: 14.54±0.46(Predicted)

N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide Pricemore >>

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Additional information on N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide

N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide: A Comprehensive Overview

N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, with the CAS number 532969-63-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as indole derivatives, which are widely studied for their diverse biological activities and potential therapeutic applications.

The core structure of N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide features an indole ring, a benzamide moiety, and a cyclohexylcarbamoyl group. The indole ring is a fundamental scaffold in many biologically active compounds, including serotonin and tryptophan, which play crucial roles in various physiological processes. The presence of the benzamide group adds to the compound's versatility, as benzamides are known for their ability to modulate various biological targets, such as enzymes and receptors.

The cyclohexylcarbamoyl group, attached via a sulfanyl (thioether) linkage to the indole ring, introduces additional complexity and potential for interaction with biological systems. The cyclohexyl moiety is a cyclic alkyl group that can influence the compound's lipophilicity and conformational flexibility, which are important factors in determining its pharmacokinetic properties and biological activity.

Recent studies have highlighted the potential of N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in human immune cells. This suggests that it may have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has also been investigated for its neuroprotective properties. Preclinical studies have demonstrated that this compound can protect neurons from oxidative stress and apoptosis induced by various neurotoxic agents. These findings suggest that it may be a promising candidate for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic profile of N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has also been studied in detail. In animal models, it has been shown to have good oral bioavailability and a favorable distribution profile. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues, including the brain. Its metabolism primarily occurs via hepatic enzymes, with major metabolites being excreted in urine and feces.

To further understand the mechanism of action of N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide, researchers have conducted molecular docking studies. These studies have revealed that the compound can bind to several key targets, including nuclear factor-kappa B (NF-κB), which is a central regulator of inflammation and immune responses. By inhibiting NF-κB activation, this compound can reduce the expression of pro-inflammatory genes and mitigate inflammatory responses.

In addition to its direct effects on inflammatory pathways, N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide has also been shown to modulate other signaling pathways involved in cell survival and death. For example, it can activate the Nrf2 pathway, which is responsible for upregulating antioxidant genes and protecting cells from oxidative stress. This dual mechanism of action—anti-inflammatory and antioxidant—makes it a particularly attractive candidate for therapeutic development.

Clinical trials are currently underway to evaluate the safety and efficacy of N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide in human subjects. Early-phase trials have shown promising results, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later-stage clinical trials.

In conclusion, N-[2-(3-{[(Cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide (CAS No. 532969-63-4) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and multifaceted biological activities make it an exciting area of research in medicinal chemistry and pharmaceutical development. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical potential, this compound holds great promise for addressing unmet medical needs in various diseases.

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